molecular formula C10H14FN B12114655 [3-(2-Fluoro-phenyl)-propyl]-methyl-amine

[3-(2-Fluoro-phenyl)-propyl]-methyl-amine

Cat. No.: B12114655
M. Wt: 167.22 g/mol
InChI Key: VVDGRRUXQHRMHF-UHFFFAOYSA-N
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Description

“[3-(2-Fluoro-phenyl)-propyl]-methyl-amine” is a chemical compound with the following structural formula:

CH3NHCH2CH2CH2C6H4F\text{CH}_3\text{NHCH}_2\text{CH}_2\text{CH}_2\text{C}_6\text{H}_4\text{F} CH3​NHCH2​CH2​CH2​C6​H4​F

It consists of a methylamine group (CH₃NH), a propyl chain (CH₂CH₂CH₂), and a fluorophenyl group (C₆H₄F). The compound is of interest due to its diverse applications in various fields.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-fluorophenylboronic acid with an appropriate alkylating agent (such as methyl iodide) under basic conditions. The reaction proceeds via a Suzuki-Miyaura coupling, resulting in the formation of the desired compound.

Reaction Conditions: The reaction typically takes place in an organic solvent (e.g., tetrahydrofuran or dimethylformamide) with a base (e.g., potassium carbonate or sodium hydroxide) as a catalyst. The temperature and reaction time may vary depending on the specific conditions.

Industrial Production Methods: In industrial settings, large-scale production of this compound may involve continuous flow processes or batch reactions. Optimization of reaction parameters ensures high yields and purity.

Chemical Reactions Analysis

Types of Reactions: “[3-(2-Fluoro-phenyl)-propyl]-methyl-amine” can undergo various chemical transformations, including:

Common Reagents and Conditions:
  • Alkylating agents (e.g., methyl iodide)
  • Organic solvents (e.g., tetrahydrofuran, dimethylformamide)
  • Bases (e.g., potassium carbonate, sodium hydroxide)
  • Palladium catalysts

Scientific Research Applications

“[3-(2-Fluoro-phenyl)-propyl]-methyl-amine” finds applications in:

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

While there are no direct analogs to this compound, its unique combination of functional groups makes it valuable for targeted applications.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-methylpropan-1-amine

InChI

InChI=1S/C10H14FN/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3

InChI Key

VVDGRRUXQHRMHF-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC=CC=C1F

Origin of Product

United States

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